Spectroscopic Properties of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol: An In-depth Technical Guide
Spectroscopic Properties of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol, a high-performance ultraviolet (UV) absorber belonging to the hydroxyphenyl triazine (HPT) class. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering an in-depth exploration of the molecule's interaction with electromagnetic radiation. The guide covers the fundamental principles of its photoprotective mechanism, including Excited State Intramolecular Proton Transfer (ESIPT), and presents available spectroscopic data, including UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Experimental protocols and data interpretation are discussed to provide a practical understanding of its molecular structure and photophysical behavior.
Introduction: The Role and Significance of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol, also known by its synonym 2-(2-hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine and CAS number 106556-36-9, is a key member of the hydroxyphenyl triazine (HPT) family of UV absorbers.[1] These compounds are integral to the stabilization of polymers, coatings, and cosmetic formulations against degradation induced by UV radiation. The exceptional photostability of HPTs is attributed to their ability to dissipate harmful UV energy through a rapid and reversible intramolecular proton transfer process in the excited state.[2][3] This guide will delve into the spectroscopic characteristics that underpin this crucial function.
Table 1: Physicochemical Properties of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol
| Property | Value | Source |
| IUPAC Name | 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol | [1] |
| CAS Number | 106556-36-9 | [1] |
| Molecular Formula | C₂₂H₁₇N₃O₂ | [1] |
| Molecular Weight | 355.4 g/mol | [1] |
| Physical Appearance | Yellow Colour Powder | [4] |
| Melting Point | 205 to 207°C | [4] |
| Purity (by HPLC) | NLT 98.0% | [4] |
Photophysical Mechanism: The Core of UV Absorption
The primary function of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol as a UV absorber is governed by the phenomenon of Excited State Intramolecular Proton Transfer (ESIPT). This ultrafast and efficient process allows the molecule to convert high-energy UV photons into harmless vibrational energy in the form of heat.
The ESIPT Cycle
The process can be visualized as a four-stage cycle:
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Ground State (Enol Form): In its ground state, the molecule exists in an enol tautomeric form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the triazine ring.
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Photoexcitation: Upon absorption of a UV photon, the molecule is promoted to an excited electronic state (S₁).
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Excited State Intramolecular Proton Transfer (ESIPT): In the excited state, the acidity of the phenolic proton and the basicity of the triazine nitrogen are significantly increased. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the triazine ring, forming an excited-state keto tautomer.
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Non-Radiative Decay: The excited keto tautomer rapidly returns to its ground state via non-radiative pathways (vibrational relaxation), dissipating the absorbed energy as heat.
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Reverse Proton Transfer: In the ground state, the keto form is unstable and rapidly undergoes a reverse proton transfer to regenerate the original enol form, completing the cycle and preparing the molecule to absorb another UV photon.
This rapid, reversible, and non-destructive cycle is the cornerstone of its high photostability and efficacy as a UV absorber.[3][5]
Figure 1: The Excited State Intramolecular Proton Transfer (ESIPT) cycle. This diagram illustrates the photophysical pathway responsible for the UV-absorbing properties of hydroxyphenyl triazines.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of a UV absorber is paramount as it defines the range of UV radiation the molecule can effectively neutralize. For 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol, strong absorption in the UVA and UVB regions is expected, which is characteristic of the hydroxyphenyl triazine class.
Expected Absorption Characteristics
Table 2: Predicted UV-Vis Absorption Data
| Parameter | Predicted Value Range | Rationale |
| λmax 1 | 280 - 320 nm | Corresponds to π→π* transitions in the phenyl and triazine rings. |
| λmax 2 | 320 - 380 nm | Corresponds to the intramolecular charge transfer character from the hydroxyphenyl moiety to the triazine ring. |
| Molar Absorptivity (ε) | > 40,000 L·mol⁻¹·cm⁻¹ | High molar absorptivity is a key characteristic of effective UV absorbers.[5] |
Experimental Protocol: UV-Vis Spectroscopy
A standardized protocol for obtaining the UV-Vis absorption spectrum is as follows:
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Sample Preparation: Prepare a stock solution of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol in a suitable UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) at a concentration of approximately 10⁻³ M.
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Serial Dilution: Perform serial dilutions to obtain solutions with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
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Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference in the reference cuvette.
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Data Acquisition: Record the absorption spectrum from 200 to 500 nm. The absorbance should ideally be within the linear range of the instrument (typically 0.1 to 1.0).
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Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Figure 2: Workflow for UV-Vis spectroscopic analysis. A standard procedure for determining the absorption characteristics of the compound.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule. For an effective UV absorber, a low fluorescence quantum yield is desirable, as it indicates that the absorbed energy is primarily dissipated through non-radiative pathways like the ESIPT mechanism, rather than being re-emitted as light.
Expected Fluorescence Properties
Studies on closely related 2-(2-hydroxyaryl)-1,3,5-triazines have shown that while some exhibit weak fluorescence from the excited keto tautomer (a large Stokes shift emission), the overall fluorescence quantum yield is generally low.[2] Research on M-OH-P (2-(2-hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine) has indicated that it does not exhibit initial phosphorescence in polar solvents at 77 K, suggesting efficient quenching of the triplet state.[5]
Table 3: Predicted Fluorescence Properties
| Parameter | Predicted Value | Rationale |
| Emission Maximum (λem) | 450 - 550 nm | If fluorescent, emission would likely be from the keto tautomer, resulting in a large Stokes shift. |
| Fluorescence Quantum Yield (Φf) | < 0.1 | A low quantum yield is indicative of efficient non-radiative decay, a key feature of a good UV absorber. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Predicted ¹H and ¹³C NMR Chemical Shifts
Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Environment | Predicted δ (ppm) | Multiplicity |
| Phenolic -OH | 12.0 - 14.0 | broad singlet |
| Phenyl-H (ortho to triazine) | 8.6 - 8.8 | multiplet |
| Phenyl-H (meta, para) | 7.4 - 7.7 | multiplet |
| Hydroxyphenyl-H | 6.5 - 7.5 | multiplet |
| Methoxy -OCH₃ | 3.8 - 4.0 | singlet |
Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Environment | Predicted δ (ppm) |
| Triazine C (substituted) | 170 - 175 |
| Phenyl C (ipso to triazine) | 135 - 138 |
| Phenyl C (aromatic) | 128 - 133 |
| Hydroxyphenyl C-OH | 160 - 165 |
| Hydroxyphenyl C-O-CH₃ | 155 - 160 |
| Hydroxyphenyl C (aromatic) | 100 - 130 |
| Methoxy -OCH₃ | 55 - 60 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. A manufacturer's specification sheet confirms that the FTIR spectrum of this compound complies with its known structure.[4]
Expected IR Absorption Bands
The IR spectrum of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol is expected to show characteristic absorption bands for its various functional groups.
Table 6: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3400 | O-H stretch (broad) | Phenolic hydroxyl (intramolecularly H-bonded) |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 2850 - 3000 | C-H stretch | Methoxy -CH₃ |
| 1500 - 1600 | C=N and C=C stretch | Triazine and phenyl rings |
| 1400 - 1500 | C=C stretch | Aromatic rings |
| 1200 - 1300 | C-O stretch | Aryl ether |
| 1000 - 1100 | C-O stretch | Methoxy group |
| 700 - 900 | C-H bend (out-of-plane) | Aromatic ring substitution patterns |
Conclusion
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol exhibits spectroscopic properties that are characteristic of a highly effective and photostable UV absorber. Its strong absorption in the UV region, coupled with an efficient energy dissipation mechanism via Excited State Intramolecular Proton Transfer, makes it a valuable component in the protection of materials and formulations from photodegradation. While a complete set of publicly available experimental spectroscopic data is limited, the analysis of its chemical structure and comparison with related compounds provide a robust understanding of its spectroscopic behavior. Further research to quantify the UV-Vis absorption, fluorescence quantum yield, and detailed NMR and IR assignments would be beneficial for the continued application and development of this important class of molecules.
References
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Shalaby, S. W., & Aggarwal, S. L. (Eds.). (1998). Ultraviolet Absorbers of the 2-(2-Hydroxyaryl)-1,3,5-triazine Class and Their Methoxy Derivatives: Fluorescence Spectroscopy and X-ray Structure Analysis. The Journal of Physical Chemistry B, ACS Publications. [Link]
- Schlumpf, M., & Heck, B. (2007). Hydroxyphenyl-s-triazines: Advanced multipurpose UV-absorbers for coatings.
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Givens, R. S., & Kruk, M. (1996). Ultraviolet Stabilizers of the 2-(2'-Hydroxyphenyl)-1,3,5-triazine Class: Structural and Spectroscopic Characterization. The Journal of Physical Chemistry, ACS Publications. [Link]
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Li, L., et al. (2015). Synthesis and properties of s-triazine UV absorbents. ResearchGate. [Link]
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Sarex Chemicals. 2-(2-Hydroxy-4-methoxyphenyl)-4,6-Bis(phenyl)-1,3,5-triazine (Appolo-1579 (A-103)). [Link]
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Sarex Chemicals. Product Data Sheet: 2-(2-Hydroxy-4-methoxyphenyl)-4,6-Bis(phenyl)-1,3,5-triazine. [Link]
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PubChem. Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy-. National Center for Biotechnology Information. [Link]
